molecular formula C15H22FN3O3S B6925546 N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide

Cat. No.: B6925546
M. Wt: 343.4 g/mol
InChI Key: JFQSRKNNRNBZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring substituted with a 4-fluoro-2-methylphenyl group and a methanesulfonamidoacetamide moiety

Properties

IUPAC Name

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-11-8-12(16)5-6-14(11)19-7-3-4-13(10-19)18-15(20)9-17-23(2,21)22/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQSRKNNRNBZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2)NC(=O)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-Fluoro-2-Methylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-substituted benzene derivative reacts with the piperidine ring.

    Attachment of the Methanesulfonamidoacetamide Group: This step can be achieved through an amide coupling reaction, where the piperidine derivative reacts with methanesulfonyl chloride and acetic acid derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are common.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the acetamide group.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used in studies involving receptor binding and enzyme inhibition due to its potential interactions with biological macromolecules.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring and the aromatic substituents play crucial roles in binding to these targets, potentially modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-fluorophenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide
  • N-[1-(4-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide

Uniqueness

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide is unique due to the presence of both the fluoro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.